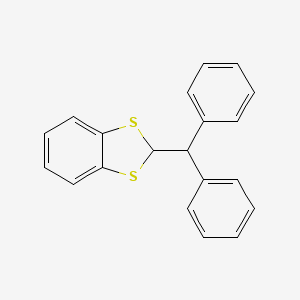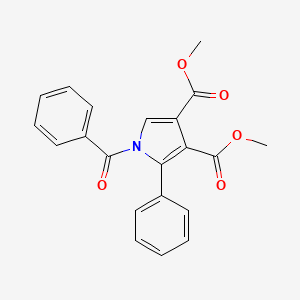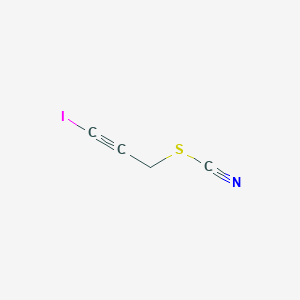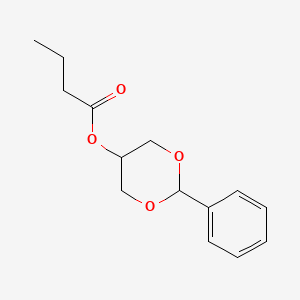
2-Phenyl-1,3-dioxan-5-yl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,3-dioxan-5-yl butanoate is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This compound is characterized by the presence of a phenyl group attached to the dioxane ring and a butanoate ester group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-dioxan-5-yl butanoate can be achieved through several methods. One common approach involves the reaction of cis-2-phenyl-1,3-dioxan-5-ol with butanoic acid in the presence of a suitable catalyst. The reaction typically requires refluxing in an organic solvent such as toluene, with the continuous removal of water using a Dean-Stark apparatus . Another method involves the use of toluene-p-sulphonate as a leaving group, which reacts with lithium bromide in boiling acetonitrile to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1,3-dioxan-5-yl butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoate ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For instance, the oxidation of the phenyl group can lead to the formation of corresponding ketones or aldehydes.
Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Lithium Bromide: Used in nucleophilic substitution reactions to replace the butanoate ester group.
Triphenylphosphine and Carbon Tetrabromide: Used in halogenation reactions to introduce bromine atoms into the compound.
Acid or Base Catalysts: Used in hydrolysis reactions to break down the ester group.
Major Products Formed
Brominated Products: Formed through nucleophilic substitution reactions.
Carboxylic Acids and Alcohols: Formed through hydrolysis reactions.
Applications De Recherche Scientifique
2-Phenyl-1,3-dioxan-5-yl butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,3-dioxan-5-yl butanoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the phenyl group and the dioxane ring, which can stabilize reaction intermediates through resonance and inductive effects. The ester group can undergo hydrolysis, releasing butanoic acid and the corresponding alcohol, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-Phenyl-1,3-dioxan-5-yl butanoate can be compared with other similar compounds, such as:
1,3-Dioxanes: These compounds have similar structural features but may differ in the substituents attached to the dioxane ring.
1,3-Dioxolanes: These compounds have a five-membered ring with two oxygen atoms and can undergo similar chemical reactions.
Phenyl-Substituted Dioxanes: Compounds with different substituents on the phenyl group, which can influence their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
113516-75-9 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
(2-phenyl-1,3-dioxan-5-yl) butanoate |
InChI |
InChI=1S/C14H18O4/c1-2-6-13(15)18-12-9-16-14(17-10-12)11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6,9-10H2,1H3 |
Clé InChI |
KJZPGIUCDBIMNS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


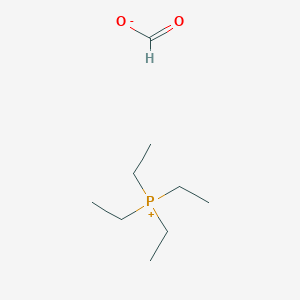
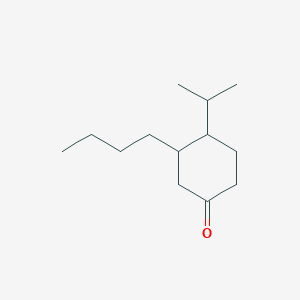
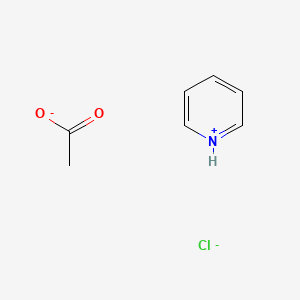
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)
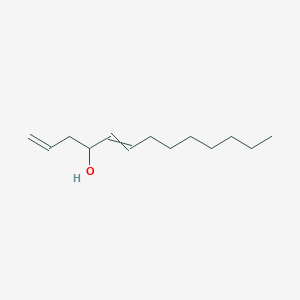
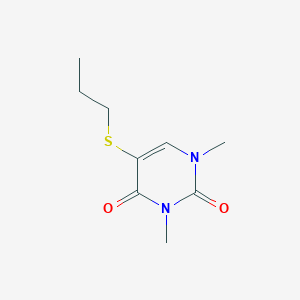
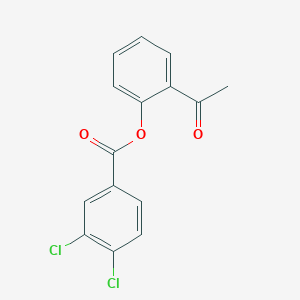
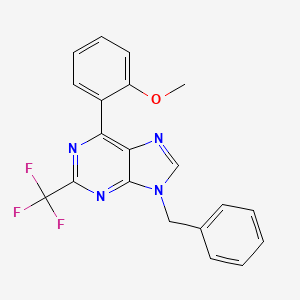

![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14301198.png)
